molecular formula C8H19ClNOP B2531296 (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride CAS No. 2343964-38-3

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride

Cat. No.: B2531296
CAS No.: 2343964-38-3
M. Wt: 211.67
InChI Key: NNODEWAMCDJDKJ-QRPNPIFTSA-N
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Description

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a chemical compound with significant potential in various fields of scientific research

Preparation Methods

The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride can be compared with other similar compounds such as (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride. While both compounds share the dimethylphosphoryl group, the cyclopentyl group in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications .

Comparison with Similar Compounds

  • (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride
  • (S)-Dimethylphosphoryl(benzyl)methanamine;hydrochloride

Properties

IUPAC Name

(S)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODEWAMCDJDKJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CP(=O)(C)[C@@H](C1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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